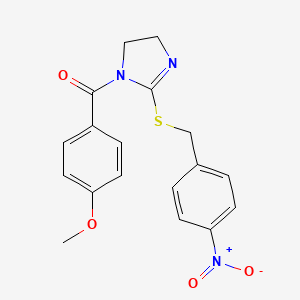

![molecular formula C13H9Cl2N3O2S B2872297 N-(3,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-68-8](/img/structure/B2872297.png)

N-(3,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities . They are often used as versatile synthons for the preparation of various derivatives .

Synthesis Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Molecular Structure Analysis

The compound is likely to be a polycyclic aromatic compound containing a benzene ring linked to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .Aplicaciones Científicas De Investigación

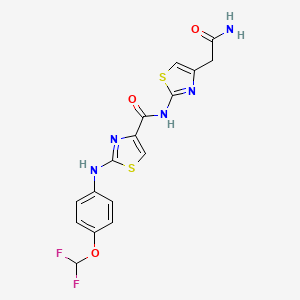

Synthesis and Biological Applications

Synthesis of Thiazolopyrimidine Derivatives

Research has demonstrated the synthesis of thiazolo[3,2-a]pyrimidine derivatives and their potential as biological agents. For instance, new derivatives have been synthesized through reactions involving tetrahydropyrimidine-thiones and dibromoethane or ethyl chloroacetate, with structural verification by IR, NMR, and Mass spectral studies. These compounds have been evaluated for antimicrobial activities, showing significant inhibition against bacterial and fungal growth compared to standard drugs, highlighting their potential in antimicrobial therapy (Akbari et al., 2008; Gein et al., 2015).

Antimicrobial Activity

Several studies have synthesized thiazolo[3,2-a]pyrimidine derivatives to evaluate their antimicrobial properties. These studies indicate that some synthesized compounds exhibit promising antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Kolisnyk et al., 2015; Volovenko et al., 2004).

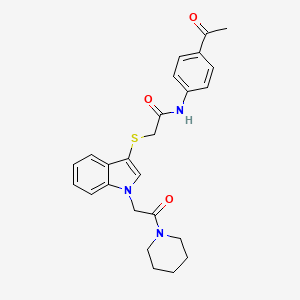

Anti-Inflammatory and Analgesic Agents

Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds has shown significant anti-inflammatory and analgesic activities. These compounds have been assessed for COX-1/COX-2 inhibition, demonstrating high inhibitory activity on COX-2 selectivity and substantial analgesic and anti-inflammatory effects. Such findings underscore the therapeutic potential of thiazolopyrimidine derivatives in treating inflammation and pain (Abu-Hashem et al., 2020).

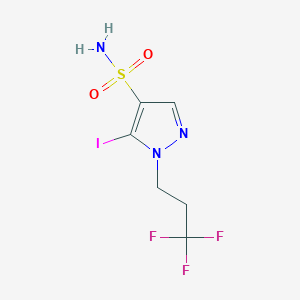

Structural Modifications and Supramolecular Aggregation

Studies on thiazolo[3,2-a]pyrimidines have also explored the impact of structural modifications on their supramolecular aggregation, providing insights into their conformational features. Such research offers a deeper understanding of how substituent variations can influence the intermolecular interactions and, potentially, the biological activities of these compounds (Nagarajaiah & Begum, 2014).

Mecanismo De Acción

Target of Action

Thiazolopyrimidines, a class of compounds to which this molecule belongs, are known to exhibit a broad spectrum of pharmacological activity . They are heterocyclic analogs of purine bases and have been studied for their potential biological activity .

Mode of Action

Thiazolopyrimidines are known to interact with various biological targets due to their structural similarity to purine bases . The exact interaction of N-(3,4-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Thiazolopyrimidines, in general, are known to interact with various biological targets and can potentially affect multiple biochemical pathways

Result of Action

Thiazolopyrimidines are known to exhibit a broad spectrum of pharmacological activity, suggesting that they can have various effects at the molecular and cellular level .

Propiedades

IUPAC Name |

N-(3,4-dichlorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3O2S/c14-9-2-1-7(5-10(9)15)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-2,5-6H,3-4H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEICEFGMCKWZHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2872216.png)

![diethyl 1-(1-{[(2,5-dimethylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2872217.png)

![2-(ethylsulfonyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B2872222.png)

![3-[(2,5-dimethylphenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2872223.png)

![2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-isopropylphenyl)-2-oxoacetamide](/img/structure/B2872225.png)

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2872228.png)

![3-ethyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2872229.png)

![Ethyl 2-[3,5-bis(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2872231.png)

![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride](/img/structure/B2872236.png)